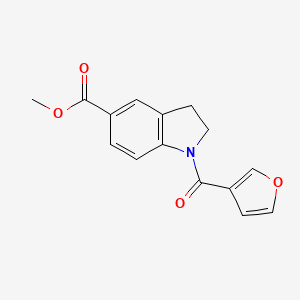
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDIC is a derivative of indole, a naturally occurring compound found in various plants and animals. The synthesis of MDIC involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound.
Mechanism of Action
The mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of various cellular processes. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have a protective effect on neurons, which may be due to its ability to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is its neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases. One limitation of using Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate. One direction is the development of new derivatives of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate, which may lead to the development of new drugs with similar activity. Finally, the investigation of the potential use of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
Synthesis Methods
The synthesis of Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of furan-3-carboxylic acid with indole-5-carboxylic acid, followed by methylation of the resulting compound. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is a white to off-white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)11-2-3-13-10(8-11)4-6-16(13)14(17)12-5-7-20-9-12/h2-3,5,7-9H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZKWRRVJFLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(furan-3-carbonyl)-2,3-dihydroindole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)

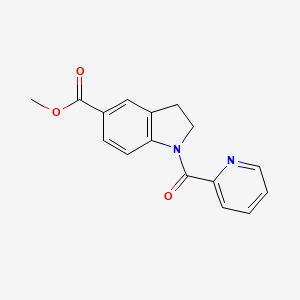
![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
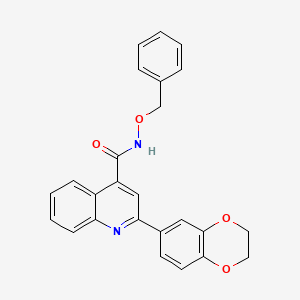

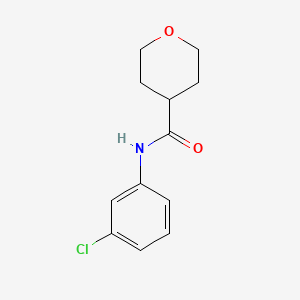
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
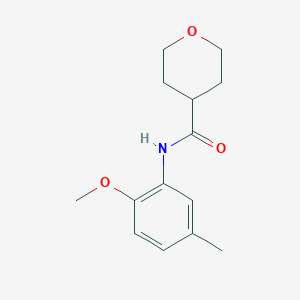

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
